A Senior Application Scientist's In-Depth Technical Guide to 2-Fluoro-6-methoxybenzoyl Chloride
A Senior Application Scientist's In-Depth Technical Guide to 2-Fluoro-6-methoxybenzoyl Chloride
CAS Number: 500912-12-9[1][2][3]
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
2-Fluoro-6-methoxybenzoyl chloride is a highly reactive acyl chloride that serves as a strategic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[4] Its utility is derived from the specific arrangement of its functional groups: a reactive benzoyl chloride moiety for amide or ester formation, and a di-substituted aromatic ring featuring a fluorine atom and a methoxy group in the ortho positions. This unique substitution pattern is not accidental; it is a deliberate design element employed by medicinal chemists to fine-tune the physicochemical and pharmacological properties of target molecules.
The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability.[4] The methoxy group, with its combination of electron-donating resonance and electron-withdrawing inductive effects, along with its steric bulk, modulates the reactivity of the acyl chloride and influences the conformational posture of the final compound. This guide provides a comprehensive overview of the synthesis, applications, and handling of this valuable reagent, grounded in established chemical principles and field-proven insights.
Physicochemical & Safety Data
A summary of key quantitative data and safety information is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 500912-12-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | Light yellow liquid | ChemicalBook |
| Purity | Typically ≥98% | [1] |
| MDL Number | MFCD03788536 | [2] |
| Primary Hazard | GHS05: Corrosive | ChemicalBook |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [2] |
Synthesis of 2-Fluoro-6-methoxybenzoyl Chloride
The most direct and industrially scalable synthesis of 2-Fluoro-6-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methoxybenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Causality of Reagent Choice:
-
Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred for smaller-scale lab preparations as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification. Thionyl chloride (byproducts SO₂ and HCl) is also highly effective and cost-efficient for larger scales.[5]
-
Catalyst (DMF): The reaction with oxalyl chloride is catalyzed by DMF. DMF reacts with oxalyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that converts the carboxylic acid to the highly reactive acyl chloride.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-6-methoxybenzoyl chloride.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides, such as the one described in patent EP 3810602 B1 for a related fluoro-substituted benzoyl chloride.[6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-6-methoxybenzoic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the stirred suspension.
-
Reagent Addition: Slowly add oxalyl chloride (2.0 eq.) dropwise to the suspension at room temperature. Causality: A slow addition is crucial to control the vigorous evolution of gaseous byproducts (CO₂, CO, HCl).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude oil is 2-Fluoro-6-methoxybenzoyl chloride, which is often used in the next step without further purification.
Application in Drug Development: A Scaffold for Potent Inhibitors
While specific, publicly disclosed drug candidates using 2-Fluoro-6-methoxybenzoyl chloride are not prevalent, its structural motifs are highly relevant in modern drug design. It serves as a key building block for creating libraries of compounds for screening, particularly for targets like protein kinases and other enzymes implicated in disease.
Rationale in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, especially in oncology.[7][8] Inhibitors often bind in the ATP-binding pocket, and their efficacy and selectivity are dictated by precise molecular interactions. The benzamide moiety, formed by reacting a benzoyl chloride with an amine, is a common feature in many kinase inhibitors.
-
Hydrogen Bonding: The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
-
Hydrophobic Interactions: The substituted benzene ring can occupy adjacent hydrophobic pockets, and the nature of the substituents dictates the strength and specificity of these interactions.
-
Modulation of Properties: The 2-fluoro and 6-methoxy groups on the benzoyl chloride play a crucial role:
-
The ortho-fluoro group can act as a weak hydrogen bond acceptor and enhances lipophilicity, potentially improving cell permeability and metabolic stability.[4]
-
The ortho-methoxy group provides steric bulk that can force a specific torsional angle between the benzene ring and the amide linker. This conformational constraint can lock the molecule into a bioactive conformation, increasing potency and selectivity for the target kinase over off-target kinases. This principle has been explored in the design of various inhibitors, including those for monoacylglycerol lipase (MAGL).[9]
-
Logical Flow: From Reagent to Bioactive Molecule
Caption: Logical flow from reagent to target engagement in drug discovery.
Experimental Protocol: N-Acylation of a Primary Amine
This protocol describes a representative Schotten-Baumann-type acylation to form a benzamide, a common transformation in pharmaceutical synthesis.
-
Setup: In a round-bottom flask, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side-product formation.
-
Reagent Addition: Dissolve 2-Fluoro-6-methoxybenzoyl chloride (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by adding water or a dilute aqueous solution of HCl to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (if not used for quenching), saturated aqueous sodium bicarbonate (to remove unreacted benzoic acid), and finally with brine. Causality: This washing sequence removes ionic impurities and byproducts, ensuring a purer crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final, pure N-substituted-2-fluoro-6-methoxybenzamide.
Analytical Approaches
Ensuring the purity of 2-Fluoro-6-methoxybenzoyl chloride and monitoring its reactions requires robust analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals would include a singlet for the methoxy protons (~3.9 ppm), and complex multiplets in the aromatic region (typically 6.7-7.5 ppm) for the three aromatic protons, showing characteristic splitting due to fluorine-proton coupling.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~165-170 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing unambiguous confirmation of the fluorine's presence.
Chromatography and Mass Spectrometry
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing purity. A typical method would use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its reactivity, direct analysis by GC-MS can be challenging. However, it is an excellent tool for analyzing reaction mixtures after derivatization. For instance, quenching a reaction aliquot with methanol will convert the unreacted benzoyl chloride into its methyl ester, which is more stable and amenable to GC analysis.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring reaction progress, allowing for the direct detection of the starting materials, product, and any byproducts in the reaction mixture.
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